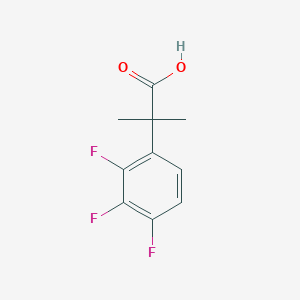
2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid is a fluorinated carboxylic acid with a molecular formula of C10H9F3O2. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid typically involves the reaction of 2,3,4-trifluorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. As an NSAID, it inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
2-(4-Methylphenyl)propanoic acid: Another carboxylic acid with similar structural features.
Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester: A related ester with different functional groups.
Uniqueness
2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds.
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-10(2,9(14)15)5-3-4-6(11)8(13)7(5)12/h3-4H,1-2H3,(H,14,15) |
Clave InChI |
VOVKDXMSTOIOCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C(=C(C=C1)F)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)


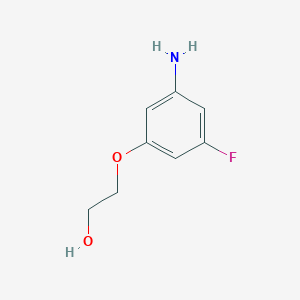

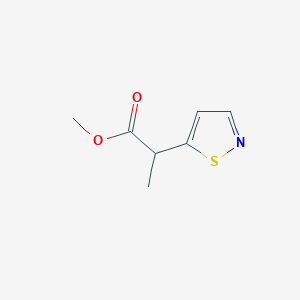
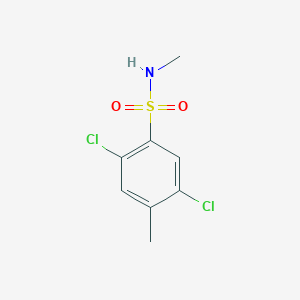
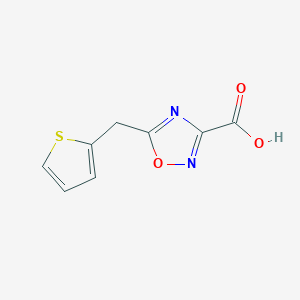
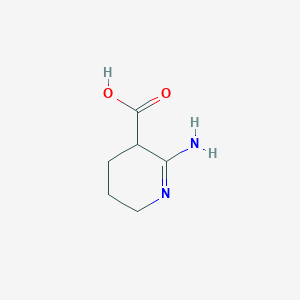



![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)
